molecular formula C13H23NS B13240944 (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-YL)amine

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-YL)amine

Cat. No.: B13240944
M. Wt: 225.40 g/mol
InChI Key: MJRSTKNRGQDFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine is a compound with the molecular formula C13H23NS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of thiophen-3-ylmethanol with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its combination of the thiophene ring and the 2,4,4-trimethylpentan-2-ylamine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

2,4,4-trimethyl-N-(thiophen-3-ylmethyl)pentan-2-amine

InChI

InChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-8-11-6-7-15-9-11/h6-7,9,14H,8,10H2,1-5H3

InChI Key

MJRSTKNRGQDFPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CSC=C1

Origin of Product

United States

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